PEG3 Linker Length Maximizes ERα Degradation Activity in Head-to-Head Comparison with PEG2 and PEG4
In a direct comparative study of decoy nucleic acid-type PROTACs targeting estrogen receptor alpha (ERα), the PEG3 linker variant (LCL-ER(dec)) demonstrated superior degradation activity compared to both PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) linker analogs. All three constructs exhibited comparable ERα binding affinity (IC₅₀ = 30–50 nM), yet degradation activity diverged markedly, with the PEG3-linked construct achieving the highest maximal degradation [1]. This finding reinforces that linker length modulates degradation efficiency independently of target engagement. The study further confirmed that LCL-ER(dec) selectively degraded ERα without affecting other proteins (AR, AhR, p65, BRD4, p300, GAPDH, CRABP2, β-actin) [1].
| Evidence Dimension | ERα degradation activity (relative maximal degradation efficiency) |
|---|---|
| Target Compound Data | PEG3 linker (LCL-ER(dec)): Highest degradation activity among PEG2/PEG3/PEG4 series |
| Comparator Or Baseline | PEG2 linker (LCL-ER(dec)-P2) and PEG4 linker (LCL-ER(dec)-P4): Both showed lower degradation activity despite similar binding affinity (IC₅₀ = 30–50 nM) |
| Quantified Difference | Qualitative rank order: PEG3 > PEG4 ≈ PEG2 in degradation efficiency; no quantitative difference in binding affinity (IC₅₀ remained 30–50 nM across all three linkers) |
| Conditions | In vitro ERα degradation assay in MCF-7 breast cancer cells; PROTACs based on decoy nucleic acid scaffold targeting ERα with IAP E3 ligase recruitment |
Why This Matters
For researchers synthesizing ERα-targeting PROTACs, selecting the PEG3-based linker over PEG2 or PEG4 analogs maximizes degradation potency without requiring additional optimization of target-binding moieties.
- [1] MEDCHEM NEWS. デコイ核酸型PROTACの分子デザイン. MEDCHEM NEWS. 2023;33(2):24/52. Figure 3B. View Source
